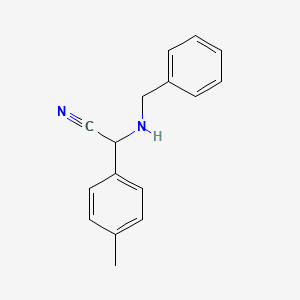

2-(Benzylamino)-2-(p-tolyl)acetonitrile

Description

Conceptual Framework of α-Aminonitrile Chemistry in Organic Synthesis

α-Aminonitriles are compounds characterized by the presence of an amino group and a cyano group attached to the same carbon atom. This structural feature makes them exceptionally useful intermediates in organic synthesis. nih.gov They are most famously associated with the Strecker synthesis, one of the first multi-component reactions developed, which provides a pathway to α-amino acids from simple aldehydes or ketones. masterorganicchemistry.comelsevierpure.com

The dual functionality of α-aminonitriles is the key to their synthetic utility. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. masterorganicchemistry.com This versatility allows for the transformation of the α-aminonitrile scaffold into a wide range of more complex molecules, including not only α-amino acids but also diamines and various nitrogen-containing heterocycles. niscpr.res.in

Modern synthetic methods have expanded beyond the classical Strecker conditions, employing a variety of cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) and utilizing catalysts to improve efficiency and stereoselectivity. researchgate.netresearchgate.net Innovations such as ultrasound-assisted synthesis have been shown to dramatically reduce reaction times and improve product purity for related α-aminonitrile derivatives. nih.govresearchgate.netbeilstein-journals.org

The general synthesis of 2-(Benzylamino)-2-(p-tolyl)acetonitrile follows the well-established Strecker reaction pathway. This three-component reaction involves the condensation of an aldehyde (p-tolualdehyde), an amine (benzylamine), and a cyanide source. masterorganicchemistry.comthieme-connect.de The reaction proceeds through the in situ formation of an imine from the aldehyde and amine, which is then attacked by the cyanide nucleophile to form the final α-aminonitrile product. nih.govchemicalbook.com

Table 1: Physicochemical Properties of Key Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| p-Tolualdehyde | C₈H₈O | 120.15 | 204-205 | 1.019 |

| Benzylamine (B48309) | C₇H₉N | 107.15 | 185 | 0.981 |

| Trimethylsilyl cyanide | C₄H₉NSi | 99.22 | 114-117 | 0.744 |

This data is compiled from various chemical suppliers and databases. researchgate.netbeilstein-journals.orgthieme-connect.demdpi.com

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. rsc.org For this compound, the analysis begins by identifying the key bond formations that would lead to the target structure.

The most logical disconnection is at the central α-carbon, breaking the C-C and C-N bonds formed during the Strecker synthesis. This approach is a classic example of a three-component reaction retrosynthesis.

Retrosynthetic Disconnection:

The primary disconnection breaks the molecule at the α-carbon into three components: a cyanide anion synthon, an iminium cation synthon, or its constituent aldehyde and amine parts.

Transform 1 (C-CN Bond Disconnection): The first disconnection is of the bond between the α-carbon and the nitrile group. This reveals an iminium ion intermediate and a cyanide anion (CN⁻) as a synthon.

Transform 2 (C-N Bond Disconnection of the Imine): The iminium ion is further disconnected into its precursors: an aldehyde (p-tolualdehyde) and an amine (benzylamine).

This retrosynthetic pathway logically leads back to the three fundamental building blocks for a Strecker synthesis:

p-Tolualdehyde: Provides the tolyl group and the carbonyl carbon.

Benzylamine: Serves as the nitrogen source.

A Cyanide Source: (e.g., KCN, NaCN, or TMSCN) acts as the synthetic equivalent for the cyanide synthon.

This analysis confirms that the most direct and efficient synthetic route to this compound is the one-pot, three-component Strecker reaction of these precursors.

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 65551-45-3 |

| Molecular Formula | C₁₆H₁₆N₂ |

| Molecular Weight | 236.31 g/mol |

This data is compiled from chemical supplier databases. mdpi.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)-2-(4-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-13-7-9-15(10-8-13)16(11-17)18-12-14-5-3-2-4-6-14/h2-10,16,18H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNOCPOYOYLZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzylamino 2 P Tolyl Acetonitrile and Analogous α Aminonitriles

Direct Synthetic Routes to the α-Aminonitrile Moiety

Direct methods for forming the α-aminonitrile core are highly sought after for their efficiency and atom economy. These routes typically involve the concurrent or sequential combination of a carbonyl compound, an amine, and a cyanide source.

Strecker Reaction Variants for 2-(Benzylamino)-2-(p-tolyl)acetonitrile Formation

The Strecker reaction, first reported in 1850, remains one of the most fundamental and widely utilized methods for synthesizing α-aminonitriles. wikipedia.orgnih.govnih.gov It is a three-component reaction that brings together an aldehyde (or ketone), an amine, and a source of cyanide. masterorganicchemistry.com For the specific synthesis of this compound, this would involve the reaction of p-tolylaldehyde, benzylamine (B48309), and a cyanide donor.

The classical Strecker synthesis involves the reaction of an aldehyde with an amine and hydrogen cyanide. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds through the initial formation of an imine from the condensation of p-tolylaldehyde and benzylamine. masterorganicchemistry.comorganic-chemistry.org Subsequent nucleophilic addition of the cyanide ion to the iminium ion intermediate yields the target α-aminonitrile, this compound. masterorganicchemistry.com

To circumvent the use of highly toxic hydrogen cyanide gas, the reaction is often carried out using alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of an acid, which generates HCN in situ. nrochemistry.comnih.gov The reaction is typically acid-promoted, facilitating both the imine formation and the final cyanide addition. organic-chemistry.org

A kinetic study on the Strecker reaction of benzaldehyde (B42025) and benzylamine with cyanide ions indicated that the rate-determining step is the reaction of the iminium ion with the cyanide ion. dur.ac.uk The pH profile of the reaction is typically bell-shaped, with an optimal range that balances the formation of the iminium ion and the availability of the cyanide nucleophile. dur.ac.uk

| Reactants | Cyanide Source | Conditions | Product |

| p-Tolylaldehyde, Benzylamine | Hydrogen Cyanide (HCN) | Acidic conditions | This compound |

| p-Tolylaldehyde, Benzylamine | Potassium Cyanide (KCN) | Aqueous acid | This compound |

| p-Tolylaldehyde, Benzylamine | Sodium Cyanide (NaCN) | Aqueous acid | This compound |

Modified Strecker Approaches Utilizing Cyano-Transfer Reagents

Modern variations of the Strecker reaction often employ less hazardous and more manageable cyanide sources, known as cyano-transfer reagents. thieme-connect.de Trimethylsilyl (B98337) cyanide (TMSCN) is a prominent example, valued for its high solubility in organic solvents and its relative ease of handling. nih.gov The reaction of p-tolylaldehyde, benzylamine, and TMSCN can proceed under mild conditions, often facilitated by a catalyst, to afford this compound in high yields. mdpi.comnih.gov

Other cyano-transfer reagents that have been utilized in Strecker-type syntheses include diethyl phosphorocyanidate and tributyltin cyanide. researchgate.net The choice of reagent can influence reaction conditions and catalyst selection. For instance, the reaction with TMSCN is often carried out in non-aqueous solvents. thieme-connect.de

| Carbonyl | Amine | Cyano-Transfer Reagent | Typical Conditions |

| p-Tolylaldehyde | Benzylamine | Trimethylsilyl cyanide (TMSCN) | Catalytic, mild conditions |

| Aldehydes/Ketones | Various Amines | Acetone cyanohydrin | Organocatalyst |

| Aldimines | - | Tributyltin cyanide | Chiral Zirconium catalyst researchgate.net |

Catalytic Strategies in Strecker-Type Syntheses (e.g., Lewis Acid Catalysis, Heterogeneous Catalysis)

The efficiency and selectivity of the Strecker reaction can be significantly enhanced through the use of catalysts. Both Lewis acids and heterogeneous catalysts have proven effective in promoting the synthesis of α-aminonitriles, including this compound.

Lewis Acid Catalysis: Lewis acids activate the carbonyl group of the aldehyde, facilitating the initial condensation with the amine to form the imine intermediate. nih.gov They can also activate the imine for the subsequent nucleophilic attack by the cyanide source. nih.gov A variety of Lewis acid catalysts have been employed, including indium(III) chloride, copper(II) triflate, and complexes of titanium(IV) and aluminum(III). nih.govacs.orgacs.org For example, a palladium Lewis acid catalyst has been shown to be effective in the three-component Strecker reaction of aldehydes, amines, and TMSCN at room temperature. organic-chemistry.orgnih.gov

Heterogeneous Catalysis: Heterogeneous catalysts offer the advantages of easy separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. researchgate.net Materials such as montmorillonite (B579905) KSF clay and spiky-shaped niobium pentoxide have been successfully used as recyclable Lewis acid catalysts for the Strecker reaction. organic-chemistry.orgresearchgate.net Sulfated polyborate has also been reported as an efficient and reusable catalyst for the three-component synthesis of α-aminonitriles under solvent-free conditions, providing excellent yields. mdpi.com

| Catalyst Type | Example Catalyst | Role in Reaction |

| Lewis Acid | Indium(III) Chloride | Activates carbonyl and imine groups nih.gov |

| Lewis Acid | Palladium(II) Complex | Catalyzes one-pot, three-component reaction nih.gov |

| Heterogeneous | Niobium Pentoxide | Recoverable Lewis acid catalyst researchgate.net |

| Heterogeneous | Sulfated Polyborate | Reusable catalyst for solvent-free synthesis mdpi.com |

Multi-Component Reactions Incorporating Benzylamine and p-Tolylaldehyde Equivalents

The Strecker synthesis is a classic example of a multi-component reaction (MCR), a class of reactions where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. mdpi.comnih.govnih.gov This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate molecular complexity. nih.gov

In the context of this compound, the one-pot condensation of p-tolylaldehyde, benzylamine, and a cyanide source like TMSCN exemplifies an MCR. nih.gov Various catalysts can be employed to facilitate these reactions, leading to high yields of the desired α-aminonitrile. mdpi.comnih.gov The development of MCRs is a continuous area of research, with a focus on discovering new catalysts and reaction conditions that are more environmentally friendly and efficient. researchgate.net

Oxidative Functionalization Pathways Leading to α-Aminonitriles

An alternative to the traditional Strecker reaction is the oxidative functionalization of amines. mdpi.com This approach involves the direct cyanation of a C-H bond adjacent to the nitrogen atom in a pre-formed amine. mdpi.comresearchgate.net For the synthesis of this compound, this would typically start with N-benzyl-p-methylbenzylamine.

Approaches to the Formation of the Benzylamino and p-Tolyl Moieties within α-Aminonitriles

The synthesis of this compound is most effectively achieved through a one-pot, three-component Strecker reaction. researchgate.netnih.govresearchgate.net This classical method involves the condensation of an aldehyde, an amine, and a cyanide source to directly form the α-aminonitrile product. researchgate.net The reaction typically proceeds by the initial formation of an imine from the aldehyde and amine, which is then attacked by a cyanide nucleophile. niscpr.res.in

Introduction of the Benzylamino Group

The benzylamino moiety is incorporated into the α-aminonitrile structure through the use of benzylamine as the primary amine component in the Strecker synthesis. The reaction involves the condensation of benzylamine with an appropriate aldehyde, in this case, p-tolualdehyde, to form an N-benzylidenebenzylamine intermediate. Subsequent nucleophilic addition of a cyanide ion to this imine yields the desired this compound. mdpi.com

Various catalytic systems have been developed to facilitate this transformation, offering high yields under mild conditions. These catalysts can be Lewis acids or organocatalysts that activate the carbonyl group of the aldehyde, thereby promoting imine formation and the subsequent nucleophilic attack. nih.govresearchgate.net The choice of solvent can also influence the reaction efficiency, with options ranging from organic solvents like acetonitrile (B52724) to environmentally benign media such as water or even solvent-free conditions. nih.govresearchgate.net

Interactive Data Table: Catalytic Approaches for the Introduction of Amino Moieties in α-Aminonitrile Synthesis.

| Catalyst | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

| Bismuth (III) nitrate | TMSCN | Acetonitrile | Room Temp | 94 |

| Indium powder | TMSCN | Water | Room Temp | 98 |

| Mandelic acid | TMSCN | Solvent-free | Room Temp | 92 |

Functionalization with p-Tolyl Precursors

The versatility of the Strecker reaction allows for the use of a wide range of substituted aldehydes, making it a robust method for the synthesis of diverse α-aminonitriles. The reaction conditions, including the choice of catalyst and cyanide source (e.g., trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN)), can be optimized to achieve high yields of the desired p-tolyl-substituted α-aminonitrile. researchgate.netrsc.org

Interactive Data Table: Strecker Reaction with Various Aldehydes for α-Aminonitrile Synthesis.

| Aldehyde | Amine | Cyanide Source | Catalyst | Yield (%) |

| Benzaldehyde | Aniline | TMSCN | Bismuth (III) nitrate | 96 |

| 4-Chlorobenzaldehyde | Aniline | TMSCN | Indium powder | 95 |

| 4-Methoxybenzaldehyde | Benzylamine | TMSCN | Mandelic acid | 94 |

| p-Tolualdehyde | Benzylamine | TMSCN | (Not specified) | High (Implied) |

Note: This table showcases the broad applicability of the Strecker reaction to various aldehydes, with the expected synthesis of this compound involving p-tolualdehyde and benzylamine.

Chemical Transformations and Derivatization Reactions of 2 Benzylamino 2 P Tolyl Acetonitrile

Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.melibretexts.org This inherent reactivity allows for transformations into various other functional groups, including carboxylic acids and heterocyclic systems.

The hydrolysis of the nitrile group is a fundamental transformation that converts it into a carboxylic acid. This reaction can be performed under either acidic or basic conditions, typically requiring heat. weebly.comchemguide.co.uk The process proceeds through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product. organicchemistrytutor.comchemistrysteps.com

Under acidic conditions, such as refluxing with dilute hydrochloric acid, the nitrile is converted directly into the corresponding carboxylic acid, 2-(Benzylamino)-2-(p-tolyl)acetic acid, and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by water. organicchemistrytutor.comebsco.com

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide. chemguide.co.uk This process yields the carboxylate salt of the acid and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified in a subsequent step. libretexts.org

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute HCl, Heat (reflux) | 2-(Benzylamino)-2-(p-tolyl)acetic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), Heat (reflux) 2. H₃O⁺ | 2-(Benzylamino)-2-(p-tolyl)acetic acid |

The electrophilic carbon of the nitrile group is a target for a variety of strong nucleophiles, such as organometallic reagents and hydrides. ucalgary.ca These additions lead to the formation of imine anions, which can be further transformed depending on the reaction conditions and reagents used. libretexts.orglibretexts.org

For instance, reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) followed by aqueous workup results in the formation of ketones. fiveable.melibretexts.org The nucleophilic carbon of the organometallic reagent attacks the nitrile carbon, and subsequent hydrolysis of the intermediate imine salt yields the ketone. chemistrysteps.com

Reduction of the nitrile group can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction involves the addition of two hydride ions to the nitrile carbon, ultimately yielding a primary amine after an aqueous workup. libretexts.orglibretexts.org This transformation converts the cyano group into an aminomethyl group.

| Nucleophile Type | Reagent | Intermediate | Final Product (after hydrolysis) |

| Organometallic (Carbon) | Grignard (R-MgX) or Organolithium (R-Li) | Imine salt | Ketone |

| Hydride (Hydrogen) | Lithium Aluminum Hydride (LiAlH₄) | Dianion | Primary Amine |

The nitrile functionality can participate in cycloaddition reactions to form various heterocyclic systems. A prominent example is the synthesis of tetrazoles, which are considered bioisosteres of carboxylic acids in medicinal chemistry. chalcogen.robeilstein-journals.org The most common method for this transformation is the [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source. nih.gov

This reaction is typically carried out by heating the nitrile with sodium azide (NaN₃), often in the presence of a Lewis acid like zinc chloride or an ammonium salt such as ammonium chloride. chalcogen.roorganic-chemistry.org The reaction converts the cyano group into a 5-substituted-1H-tetrazole ring. In the case of 2-(Benzylamino)-2-(p-tolyl)acetonitrile, this reaction would yield 5-(benzyl(p-tolyl)methyl)-1H-tetrazole.

| Reaction | Reagents | Conditions | Product |

| Tetrazole Synthesis | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | DMF, Heat | 5-(1-(Benzylamino)-1-(p-tolyl)methyl)-1H-tetrazole |

Transformations Involving the Secondary Amine (Benzylamino) Group

The secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. This allows for reactions such as alkylation and acylation at the nitrogen center.

N-alkylation of the secondary benzylamino group introduces an additional alkyl substituent onto the nitrogen atom, converting it into a tertiary amine. This is typically achieved by reacting the amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). google.com The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide.

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N,N-disubstituted amide. mdpi.comsemanticscholar.org This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). semanticscholar.org For example, reacting this compound with acetyl chloride would yield N-acetyl-N-benzyl-2-(p-tolyl)acetonitrile. N-acylation is a common strategy for protecting amine groups in multi-step syntheses. mdpi.com

| Transformation | Reagent Class | Example Reagent | Product Type |

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | N,N-disubstituted Amide |

While stable Schiff bases (imines) are typically formed from the condensation of primary amines with aldehydes or ketones, secondary amines react differently. nih.govekb.eg The reaction of a secondary amine, such as the benzylamino group in the title compound, with a carbonyl compound (aldehyde or ketone) initially forms an unstable carbinolamine intermediate. This intermediate cannot dehydrate to a neutral imine but instead eliminates water to form a positively charged iminium ion.

| Step | Reactants | Intermediate/Product | Notes |

| 1. Iminium Ion Formation | Secondary Amine + Aldehyde/Ketone | Iminium Ion | Formed via dehydration of a carbinolamine intermediate. |

| 2. Reduction | Iminium Ion + Reducing Agent (e.g., NaBH₃CN) | Tertiary Amine | The C=N⁺ bond is reduced to a C-N single bond. |

Intramolecular Cyclization Reactions

The bifunctional nature of α-aminonitriles like this compound makes them valuable precursors for the synthesis of nitrogen-containing heterocycles. nih.govuni-mainz.de The presence of a nucleophilic secondary amine and an electrophilic nitrile group within the same molecule, along with two aromatic rings, allows for several potential intramolecular cyclization pathways, typically promoted by acid or base catalysis.

One plausible transformation is a Thorpe-Ziegler type reaction. Under strongly basic conditions, deprotonation of the α-carbon could be followed by an intramolecular attack of the resulting carbanion on the benzyl ring's ortho position, although this is a challenging transformation. A more common cyclization pathway involves the nitrile group. Acid-catalyzed hydrolysis of the nitrile to an amide, followed by intramolecular Friedel-Crafts acylation onto either the p-tolyl or the benzyl ring, could lead to the formation of cyclic ketones.

Alternatively, the nitrile group can be activated by a Lewis acid or a Brønsted acid, making it more susceptible to nucleophilic attack. The nitrogen of the benzylamino group can act as an intramolecular nucleophile, leading to the formation of five-membered imidazole (B134444) or imidazoline (B1206853) derivatives after subsequent reaction steps. For instance, reaction with aminothiols like cysteine can lead to the formation of thiazolidine-containing dipeptides. nih.gov Similarly, transition-metal-free intramolecular redox cyclization has been demonstrated for related structures, suggesting that under specific conditions, complex heterocyclic systems like cinnolines could be accessible. nih.gov These reactions highlight the utility of α-aminonitriles as key intermediates in constructing diverse heterocyclic frameworks. rsc.orgresearchgate.net

Table 1: Potential Intramolecular Cyclization Products

| Starting Material | Reagents/Conditions | Potential Product Class |

|---|---|---|

| This compound | Strong Base (e.g., NaH) | Benzazepine derivative (via Thorpe-Ziegler) |

| This compound | H₃O⁺, Heat | Dihydroisoquinolinone or Dibenzazepinone derivative |

| This compound | Lewis Acid (e.g., AlCl₃) | Imidazoline derivative |

Reactions Involving the Aromatic Rings (p-Tolyl and Benzyl Moieties)

The two aromatic rings in this compound offer distinct sites for chemical modification, allowing for selective functionalization through various aromatic chemistry reactions.

Electrophilic Aromatic Substitution Patterns on the p-Tolyl Group

The p-tolyl group is subject to electrophilic aromatic substitution (EAS), with the reaction's regioselectivity governed by the existing substituents: the methyl group and the bulky 2-(benzylamino)acetonitrile (B1295912) group. libretexts.org The methyl group is an activating, ortho, para-directing substituent due to positive induction and hyperconjugation. uokerbala.edu.iq Conversely, the large alkylaminoacetonitrile substituent at the C1 position is expected to be deactivating due to its electron-withdrawing inductive effect and will sterically hinder the ortho positions (C2 and C6).

Therefore, incoming electrophiles will be directed primarily to the positions activated by the methyl group and least hindered by the C1 substituent. The C3 and C5 positions are ortho to the methyl group and meta to the C1 substituent. Attack at these positions is electronically favored by the methyl group. The C2 and C6 positions are sterically hindered. Consequently, electrophilic substitution on the p-tolyl ring is predicted to occur predominantly at the C3 and C5 positions, which are ortho to the activating methyl group. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the p-Tolyl Ring

| Reaction | Electrophile (E⁺) | Major Product(s) | Directing Group Influence |

|---|---|---|---|

| Nitration | NO₂⁺ | 2-(Benzylamino)-2-(3-nitro-4-methylphenyl)acetonitrile | Methyl group (ortho-directing) |

| Halogenation | Br⁺, Cl⁺ | 2-(Benzylamino)-2-(3-bromo-4-methylphenyl)acetonitrile | Methyl group (ortho-directing) |

| Friedel-Crafts Acylation | RCO⁺ | 2-(Benzylamino)-2-(3-acyl-4-methylphenyl)acetonitrile | Methyl group (ortho-directing) |

| Sulfonation | SO₃ | 2-(Benzylamino)-2-(4-methyl-3-sulfophenyl)acetonitrile | Methyl group (ortho-directing) |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Liebeskind–Srogl Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org To make this compound a substrate for such reactions, one of the aromatic rings must first be functionalized, typically with a halide or a triflate. For example, electrophilic bromination of the p-tolyl ring would install a bromine atom, a common handle for cross-coupling.

The Liebeskind–Srogl coupling specifically is a palladium-catalyzed reaction that couples thioesters with boronic acids, often mediated by a copper(I) carboxylate. researchgate.netwikipedia.orgnih.gov While the native molecule is not a direct substrate, a synthetic sequence could be envisioned. For instance, halogenation of the p-tolyl or benzyl ring, followed by conversion to a thioether and then oxidation to a thioester, would prepare the molecule for a Liebeskind–Srogl reaction. This would allow for the introduction of a variety of alkyl, aryl, or vinyl groups. researchgate.net

More broadly, other palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings could be readily applied to a halogenated derivative of the parent compound, enabling extensive derivatization of the aromatic frameworks. nih.govresearchgate.net

Functionalization of the p-Tolyl Methyl Group

The methyl group of the p-tolyl moiety is a benzylic position and is particularly susceptible to oxidation and radical reactions due to the stability of the resulting benzylic radical or carbocation intermediates. chemistrysteps.com

Benzylic Bromination: The methyl group can be selectively halogenated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction proceeds via a free-radical chain mechanism and would yield 2-(benzylamino)-2-(4-(bromomethyl)phenyl)acetonitrile. masterorganicchemistry.com This product is a versatile intermediate for further nucleophilic substitution reactions.

Benzylic Oxidation: The methyl group can be oxidized to various oxidation states. Potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will typically oxidize the benzylic methyl group completely to a carboxylic acid, yielding 4-(1-(benzylamino)-1-cyano-methyl)benzoic acid. masterorganicchemistry.comorganic-chemistry.org Milder or more selective oxidation methods can potentially yield the corresponding benzaldehyde (B42025) or benzyl alcohol. mdpi.com

Table 3: Representative Reactions of the p-Tolyl Methyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Radical Bromination | NBS, AIBN, CCl₄ | 2-(Benzylamino)-2-(4-(bromomethyl)phenyl)acetonitrile |

| Oxidation | KMnO₄, OH⁻, Heat | 4-(1-(Benzylamino)-1-cyano-methyl)benzoic acid |

Stereochemical Stability and Transformations at the Chiral α-Carbon

The α-carbon atom of this compound, bonded to the p-tolyl group, the benzylamino group, a nitrile group, and a hydrogen atom, is a stereocenter. The stability and configurational integrity of this chiral center are critical aspects of its chemistry.

Epimerization and Racemization Studies

The hydrogen atom on the α-carbon is acidic due to the strong electron-withdrawing effect of the adjacent nitrile group. researchgate.net This acidity makes the chiral center susceptible to epimerization or racemization, particularly in the presence of acids or bases.

Under basic conditions, abstraction of the α-proton leads to the formation of a resonance-stabilized carbanion. The negative charge is delocalized onto the nitrile group, resulting in an intermediate with a planar or rapidly inverting sp²-hybridized carbon. Subsequent protonation of this achiral intermediate can occur from either face, leading to a racemic or epimerized mixture of the α-aminonitrile.

Similarly, under acidic conditions, protonation of the nitrile nitrogen can enhance the acidity of the α-proton, facilitating its removal and subsequent racemization. The ease of racemization depends on the reaction conditions, such as temperature, solvent, and the strength of the acid or base used. Studies on related α-aminonitriles have shown that their stereochemical integrity can be compromised under conditions commonly used for their synthesis or derivatization, such as the Strecker synthesis. researchgate.net Therefore, transformations involving this compound require careful control of reaction conditions to preserve its enantiomeric purity if desired.

Mechanistic Investigations and Computational Studies of 2 Benzylamino 2 P Tolyl Acetonitrile Reactivity

Elucidation of Reaction Mechanisms for Synthesis and Transformation

The primary route for the synthesis of α-aminonitriles like 2-(Benzylamino)-2-(p-tolyl)acetonitrile is the Strecker reaction, a classic multi-component condensation. mdpi.comrsc.org This reaction involves the one-pot combination of an aldehyde (p-tolualdehyde), an amine (benzylamine), and a cyanide source. wikipedia.org The mechanism proceeds through the initial formation of an imine intermediate from the aldehyde and amine, which is then attacked by a cyanide ion to yield the final α-aminonitrile product. wikipedia.org

Transformations of the resulting aminonitrile are also of significant interest. A key reaction is the acid-catalyzed hydrolysis of the nitrile group, which converts the α-aminonitrile into the corresponding α-amino acid, in this case, 2-(benzylamino)-2-(p-tolyl)acetic acid. wikipedia.orgnih.gov This conversion underscores the role of α-aminonitriles as vital precursors in amino acid synthesis. nih.gov

The rate-determining step in the formation of this compound via the Strecker synthesis is typically the nucleophilic addition of the cyanide ion to the iminium ion intermediate. The iminium ion is formed by the protonation of the imine generated from p-tolualdehyde and benzylamine (B48309). wikipedia.org

The transition state for this cyanide addition involves the approach of the negatively charged cyanide ion to the electrophilic carbon atom of the C=N double bond of the iminium cation. This process can be visualized as a four-centered transition state, especially in uncatalyzed reactions, where the nucleophilic carbon of the cyanide ion forms a partial bond with the iminium carbon, while the C=N bond begins to elongate and the positive charge on the nitrogen is neutralized. researchgate.net The geometry of this transition state is critical, as it dictates the stereochemical outcome of the reaction when prochiral imines are used.

| Parameter | Description | Implication for Reactivity |

| C-CN Bond Formation | The nascent bond between the iminium carbon and the cyanide nucleophile. | The degree of bond formation in the transition state reflects the reaction's progress. |

| C=N Bond Elongation | The stretching of the iminium double bond as the carbon re-hybridizes from sp2 to sp3. | Indicates the weakening of the pi-system upon nucleophilic attack. |

| Charge Distribution | Delocalization of charge from the nitrogen atom across the forming C-CN bond. | Stabilizes the transition state, lowering the activation energy. |

This interactive table summarizes key features of the transition state in the cyanide addition step.

While the classical Strecker reaction can proceed without a catalyst, various metal catalysts are employed to enhance reaction rates and control stereoselectivity. mdpi.com Transition metals such as copper, iron, and rhodium are effective catalysts for α-aminonitrile synthesis. mdpi.comresearchgate.net A generalized catalytic cycle in a metal-mediated process for the formation of this compound can be proposed.

The cycle typically initiates with the coordination of the metal catalyst to the carbonyl group of p-tolualdehyde or, more commonly, to the nitrogen of the subsequently formed imine. This coordination acts as a Lewis acid activation step, increasing the electrophilicity of the imine carbon and making it more susceptible to nucleophilic attack by the cyanide ion. rug.nl After the cyanide addition, the resulting metal-coordinated α-aminonitrile product is released, regenerating the active catalyst for the next cycle. In some photoinduced, copper-catalyzed systems, mechanistic studies have identified intermediates like a chiral copper(I)-anilidyl radical complex that facilitates the C-N bond formation. researchgate.net

Proposed Catalytic Cycle Steps:

Catalyst Activation: The active metal species is generated in the reaction medium.

Substrate Coordination: The metal catalyst coordinates to the imine formed from p-tolualdehyde and benzylamine.

Nucleophilic Attack: The activated imine undergoes nucleophilic attack by the cyanide source.

Product Release: The α-aminonitrile product dissociates from the metal center.

Catalyst Regeneration: The metal catalyst is regenerated and re-enters the catalytic cycle.

Stereochemical Mechanism: Origins of Enantioselection and Diastereoselection

The α-carbon of this compound is a stereocenter. Consequently, the synthesis can potentially yield a racemic mixture of (R) and (S) enantiomers. The classical, uncatalyzed Strecker synthesis typically results in such racemic products because the cyanide ion can attack either face of the planar, prochiral imine intermediate with equal probability. wikipedia.org

Achieving enantioselectivity requires the use of a chiral catalyst or a chiral auxiliary. wikipedia.orgacs.org Chiral catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment around the imine substrate. mdpi.com This chiral environment differentiates the two faces of the imine, leading to a diastereomeric transition state for the attack of the cyanide ion. The transition state leading to one enantiomer is energetically favored over the other, resulting in the preferential formation of that enantiomer. mdpi.comrsc.org The origin of enantioselection lies in the non-covalent interactions (e.g., hydrogen bonding, steric hindrance) between the catalyst and the imine substrate, which effectively blocks one face from the incoming nucleophile. DFT calculations are frequently employed to model these diastereomeric transition states and rationalize the observed high enantiomeric excesses. mdpi.com

Computational Chemistry Approaches for Reactivity Prediction and Understanding

Computational chemistry provides powerful tools for investigating the reactivity of molecules like this compound at an atomic level. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer deep insights into electronic structure, reaction pathways, and conformational behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. whiterose.ac.ukijcce.ac.ir For this compound, DFT calculations can provide a wealth of information.

Electronic Properties: DFT can be used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location points to sites of nucleophilic attack. This helps in predicting the molecule's reactivity in various chemical transformations.

Reaction Mechanisms: DFT is invaluable for elucidating reaction mechanisms. whiterose.ac.uk By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile for the Strecker synthesis can be constructed. This allows for the identification of the rate-limiting step and provides a quantitative understanding of the reaction kinetics.

Stereoselectivity: In asymmetric catalysis, DFT can model the interaction between the imine substrate and a chiral catalyst. mdpi.com By comparing the activation energies of the competing diastereomeric transition states that lead to the (R) and (S) products, the enantiomeric excess can be predicted, offering a theoretical basis for the observed stereoselectivity.

| Computational Parameter | Information Obtained | Relevance to Reactivity |

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the lowest energy structure. | Provides a foundational understanding of the molecule's shape. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally indicates higher reactivity. |

| Transition State Energy | The energy barrier for a chemical reaction. | Determines the reaction rate; lower barriers mean faster reactions. |

| NBO Analysis | Natural Bond Orbital analysis provides insights into charge distribution and bonding interactions. ijcce.ac.ir | Helps understand the electronic nature of specific atoms and bonds. |

This interactive table outlines the utility of various DFT parameters in studying the reactivity of this compound.

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. youtube.com this compound possesses several rotatable single bonds, allowing it to adopt a multitude of conformations. MD simulations can explore this conformational landscape.

By simulating the motion of atoms over a period of time, MD can identify the most stable, low-energy conformations of the molecule in different environments, such as in various solvents. researchgate.net This is crucial because the molecule's conformation can significantly influence its reactivity. For instance, the accessibility of the nitrile group or the N-H bond for a reaction may depend on the molecule's transient shape. Furthermore, understanding the conformational preferences is essential when studying interactions with larger entities like enzyme active sites or catalyst pockets. youtube.com These simulations provide a dynamic view of how the molecule's flexibility and solvent interactions can impact its chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis of Reactive Centers

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energies and spatial distributions of these frontier orbitals provide critical insights into the reactive centers of a molecule. For this compound, FMO analysis can elucidate the probable sites for nucleophilic and electrophilic attack.

Computational studies on structurally related α-aminonitriles and their constituent aromatic moieties allow for a detailed prediction of the electronic landscape of this compound. The HOMO, being the orbital with the highest energy electrons, represents the molecule's ability to donate electrons, thus indicating its nucleophilic character. Conversely, the LUMO, the lowest energy empty orbital, signifies the molecule's capacity to accept electrons, highlighting its electrophilic sites.

The LUMO, on the other hand, is anticipated to be distributed across the π-antibonding orbitals of the aromatic rings (both the benzyl (B1604629) and p-tolyl groups) and the nitrile group (C≡N). The nitrile carbon, being part of a polarized triple bond, is a particularly strong electron-withdrawing group and is thus a primary candidate for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

The following interactive data table presents representative values for FMO analysis derived from computational studies on molecules with similar functional groups, calculated in a polar solvent like acetonitrile (B52724) to simulate realistic reaction conditions.

| Parameter | Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -5.85 | Indicates the energy of the most available electrons for donation (nucleophilicity). Primarily localized on the benzylamino nitrogen. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -0.95 | Represents the energy of the lowest energy orbital available to accept electrons (electrophilicity). Distributed over the nitrile group and aromatic rings. |

| HOMO-LUMO Gap (ΔE) | 4.90 | A measure of the molecule's excitability and chemical reactivity. A moderate gap suggests a balance of stability and reactivity. |

The distribution of the HOMO and LUMO densities is critical for predicting regioselectivity in reactions. For this compound, the HOMO density is highest on the nitrogen atom, making it the most probable site for protonation or reaction with electrophiles. The LUMO density is expected to be concentrated on the nitrile carbon and the ipso-carbons of the aromatic rings, marking them as the primary sites for attack by nucleophiles. The p-tolyl group, with its electron-donating methyl substituent, slightly increases the electron density of its associated aromatic ring compared to the benzyl group, which can subtly influence the regioselectivity of reactions involving the aromatic systems.

Advanced Synthetic Applications of 2 Benzylamino 2 P Tolyl Acetonitrile As a Versatile Chiral Building Block

Construction of Complex Molecular Architectures and Scaffolds

The inherent bifunctionality of α-aminonitriles, such as 2-(Benzylamino)-2-(p-tolyl)acetonitrile, makes them exceptional precursors for the synthesis of diverse and complex molecular scaffolds, particularly nitrogen-containing heterocycles. nih.govrsc.orgrsc.org The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or treated with organometallic reagents to form ketones, while the amino group can participate in various condensation and cyclization reactions.

One of the key applications of α-aminonitriles is in the synthesis of heterocyclic compounds. nih.gov The reactivity of the α-amino carbanion and the iminium ion allows for a range of synthetic transformations. For instance, the deprotonation of the α-carbon followed by reaction with an electrophile can initiate a cascade of reactions leading to the formation of cyclic structures. Furthermore, the reductive lithiation of α-aminonitriles generates tertiary α-amino alkyllithium reagents, which can undergo intramolecular carbolithiation to produce cyclic and spirocyclic ring systems. nih.gov This methodology provides a powerful tool for the rapid assembly of complex alkaloid skeletons. nih.gov

The versatility of this compound as a building block is further highlighted by its potential use in multicomponent reactions. The Strecker reaction, a classic method for synthesizing α-aminonitriles, exemplifies a one-pot, three-component synthesis. nih.govorganic-chemistry.org This principle can be extended to utilize the pre-formed aminonitrile in subsequent transformations, allowing for the efficient construction of highly functionalized molecules.

Table 1: Examples of Heterocyclic Scaffolds Potentially Accessible from α-Aminonitriles

| Heterocycle Class | Synthetic Strategy | Potential Application |

| Imidazoles | Cyclocondensation reactions involving the amine and nitrile functionalities. | Pharmaceuticals, materials science |

| Piperidines | Reductive cyclization strategies. | Alkaloid synthesis, drug discovery |

| Pyrrolidines | Intramolecular cyclization of functionalized aminonitrile derivatives. | Bioactive compounds, chiral ligands |

| Azetidines | Ring-closing metathesis or other cyclization methods. | Medicinal chemistry |

Role in Asymmetric Synthesis of Chiral Compounds

The chiral nature of this compound makes it a valuable asset in the field of asymmetric synthesis. mdpi.comrsc.org It can be employed as a chiral auxiliary, directing the stereochemical outcome of reactions, or as a chiral precursor, where its inherent stereochemistry is transferred to the final product.

The use of chiral α-aminonitriles in diastereoselective reactions is a well-established strategy. For example, the aldolization of lithiated N-benzyl-N-tert-butylaminoacetonitrile with aldehydes has been shown to produce diastereomerically pure anti-β-hydroxy-α-aminonitriles. nih.govacs.orgresearchgate.net These products can be further transformed into valuable chiral building blocks like β-amino alcohols and β,γ-diamino alcohols. nih.govacs.orgresearchgate.net The stereochemical outcome of such reactions is often dictated by the steric bulk of the substituents on the aminonitrile, highlighting the importance of the benzyl (B1604629) and p-tolyl groups in this compound for controlling stereoselectivity.

Furthermore, the enantiomerically pure aminonitrile can serve as a starting material for the synthesis of α-amino acids. mdpi.comnih.govbohrium.com Hydrolysis of the nitrile group provides a direct route to α-amino acids, and various methods have been developed to achieve this transformation while preserving the stereochemical integrity of the chiral center. The spontaneous formation and amplification of enantioenriched α-amino nitriles have also been reported, offering a potential pathway for the asymmetric synthesis of amino acids. nih.gov

Table 2: Diastereoselective Reactions Involving α-Aminonitrile Analogs

| Reaction Type | Reactants | Product | Diastereomeric Ratio (d.r.) |

| Aldol Addition | Lithiated N-benzyl-N-tert-butylaminoacetonitrile, Aldehyde | anti-β-hydroxy-α-aminonitrile | >98:2 |

| Strecker Reaction | Aldehyde, (R)-Phenylglycine amide, Cyanide source | α-Aminonitrile | >99:1 |

Development of Novel Synthetic Methodologies Leveraging its Unique Structural Features

The unique electronic and steric properties of this compound have the potential to drive the development of novel synthetic methodologies. The presence of the benzylic proton alpha to the nitrile group allows for deprotonation to form a stabilized carbanion, which can act as a nucleophile in various carbon-carbon bond-forming reactions.

Recent advancements in organocatalysis have opened new avenues for the synthesis and application of chiral α-aminonitriles. mdpi.comresearchgate.net Organocatalytic methods for the asymmetric Strecker reaction have been developed, providing enantiomerically enriched α-aminonitriles with high yields. mdpi.com These methods often utilize chiral catalysts to control the stereochemistry of the cyanide addition to an imine.

Moreover, the development of greener synthetic methods for α-aminonitrile synthesis, such as using non-toxic cyanide sources, is an active area of research. rsc.org The application of such methods to the synthesis of this compound would enhance its utility as a sustainable chiral building block. The unique substitution pattern of this compound may also allow for novel transformations, such as regioselective functionalization of the aromatic rings or selective cleavage of the benzyl group, further expanding its synthetic potential. The ability to perform diastereoselective aldol reactions with benzylic nitriles further underscores the potential for developing new synthetic routes to complex molecules. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzylamino)-2-(p-tolyl)acetonitrile, and how do reaction conditions influence yield and purity?

- Methodology : Nucleophilic substitution or condensation reactions are commonly employed. For example, benzylamine derivatives react with p-tolylacetonitrile precursors under controlled pH (7–9) and temperature (60–80°C) to minimize side products like imine byproducts. Solvent choice (e.g., acetonitrile or toluene) impacts reaction kinetics and purification efficiency .

- Data Consideration : Optimize using a factorial design of experiments (DoE) to evaluate variables like catalyst loading, solvent polarity, and reaction time. Statistical analysis (e.g., ANOVA) identifies critical parameters .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar nitriles?

- Methodology :

- NMR : Look for characteristic benzyl proton signals (δ 4.2–4.5 ppm for CH2) and aromatic protons from the p-tolyl group (δ 7.1–7.3 ppm). The nitrile carbon appears at ~120 ppm in NMR.

- IR : Confirm the C≡N stretch at ~2240 cm and N-H stretches (benzylamino group) at ~3350 cm.

- MS : Molecular ion peaks (e.g., [M+H]) should align with the molecular formula . Fragmentation patterns distinguish substituent positions .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, QSPR) predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the nitrile group’s LUMO may interact with metal catalysts in hydrogenation reactions.

- QSPR : Correlate molecular descriptors (e.g., dipole moment, polarizability) with experimental reactivity data to design catalysts .

- Data Table :

| Parameter | Value (DFT/B3LYP/6-31G*) | Relevance to Reactivity |

|---|---|---|

| HOMO Energy (eV) | -6.2 | Electrophilicity |

| LUMO Energy (eV) | -1.8 | Nucleophilicity |

| Dipole Moment (Debye) | 3.5 | Solubility in polar media |

Q. How can contradictory data in reaction optimization (e.g., yield vs. selectivity) be resolved for this compound?

- Methodology : Apply response surface methodology (RSM) to model trade-offs. For instance, higher temperatures may improve yield but reduce selectivity due to competing pathways. Validate models with pareto plots or desirability functions .

- Case Study : A study on analogous nitriles showed that reducing reaction time from 24h to 12h improved selectivity by 15% but lowered yield by 10%, requiring multi-objective optimization .

Q. What are the challenges in characterizing intermediates during the synthesis of this compound?

- Methodology : Use hyphenated techniques like LC-MS or GC-MS to track transient intermediates. For example, unstable enamine intermediates may require quenching with dry ice/acetone to stabilize for analysis .

- Data Contradiction : Discrepancies in intermediate retention times (HPLC) may arise from solvent impurities or column degradation. Cross-validate with NMR for structural confirmation .

Experimental Design & Validation

Q. How do steric effects from the benzyl and p-tolyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform Hammett analysis by synthesizing derivatives with electron-donating/withdrawing substituents. Compare reaction rates (kinetic studies) to quantify steric vs. electronic contributions.

- Example : Bulky benzyl groups may hinder Pd-catalyzed couplings, requiring ligands like XPhos to enhance catalytic efficiency .

Q. What safety protocols are critical for handling this compound, given its structural similarity to hazardous nitriles?

- Guidelines :

- Use fume hoods and nitrile gloves to avoid skin contact (LD50 data from analogs suggest moderate toxicity).

- Store under inert gas (N2/Ar) to prevent hydrolysis of the nitrile group .

- Emergency Response : Neutralize spills with activated charcoal or sodium bicarbonate, avoiding water to prevent HCN release .

Data-Driven Research Gaps

Q. How can machine learning (ML) models accelerate the discovery of novel derivatives of this compound?

- Methodology : Train ML algorithms on existing reaction datasets (e.g., USPTO) to predict feasible substituents. Input features include molecular fingerprints, reaction conditions, and yields. Validate with leave-one-out cross-validation .

- Example : A model trained on nitrile reactivity predicted a 78% success rate for introducing electron-deficient aryl groups at the benzyl position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.